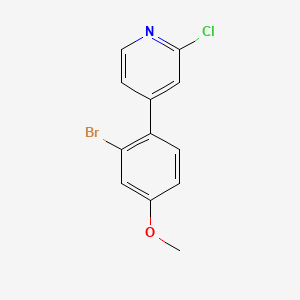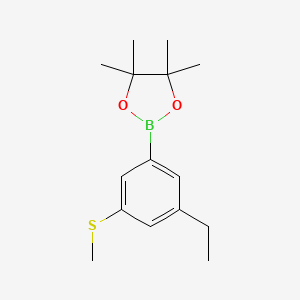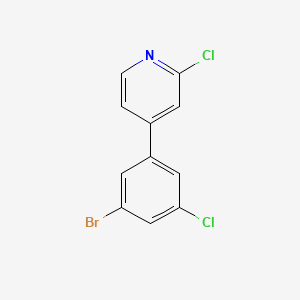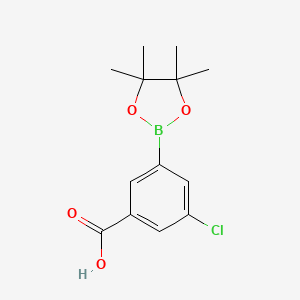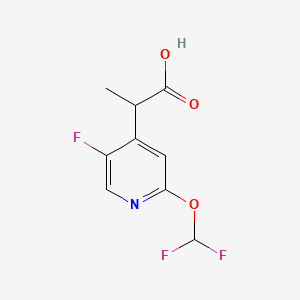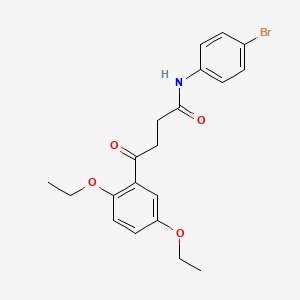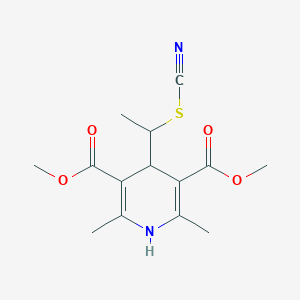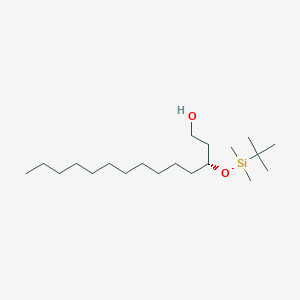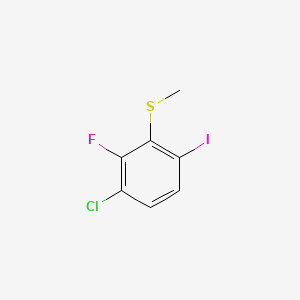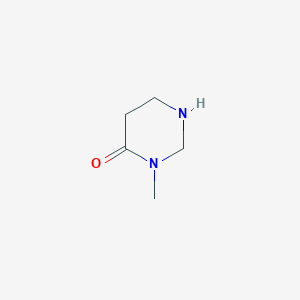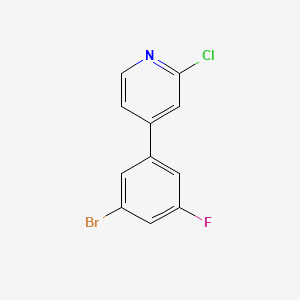
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-fluorophenyl)-2-chloropyridine typically involves the halogenation of a pyridine derivative. One common method is the reaction of 2-chloropyridine with 3-bromo-5-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated equipment. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals
Medicine: Research on this compound and its derivatives has shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-(3-Bromo-5-fluorophenyl)-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 4-(3-Bromo-5-fluorophenyl)morpholine
- 3-Bromo-5-fluorophenol
- 4-(3-Bromo-5-fluorobenzyl)morpholine
Uniqueness
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine is unique due to its specific halogenation pattern and the presence of a pyridine ring. This structure imparts distinct chemical properties, making it suitable for various specialized applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis and scientific research.
属性
分子式 |
C11H6BrClFN |
|---|---|
分子量 |
286.53 g/mol |
IUPAC 名称 |
4-(3-bromo-5-fluorophenyl)-2-chloropyridine |
InChI |
InChI=1S/C11H6BrClFN/c12-9-3-8(4-10(14)6-9)7-1-2-15-11(13)5-7/h1-6H |
InChI 键 |
IVIPZPGBALNZKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)Br)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


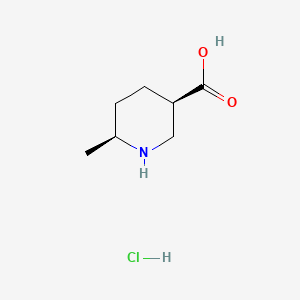
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)

